Phenacyl thiocyanate

概述

描述

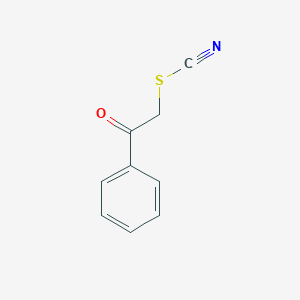

Phenacyl thiocyanate is an organic compound with the molecular formula C9H7NOS. It is a member of the thiocyanate family, characterized by the presence of the thiocyanate functional group (R-S-C≡N). This compound is known for its utility in organic synthesis and as an intermediate in the preparation of various heterocyclic compounds .

准备方法

Synthetic Routes and Reaction Conditions: Phenacyl thiocyanate can be synthesized through the reaction of phenacyl bromide with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . The general reaction is as follows:

C6H5COCH2Br+KSCN→C6H5COCH2SCN+KBr

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of phenacyl chloride or phenacyl bromide as starting materials. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetone, and a base like potassium thiocyanate. The reaction mixture is typically heated to facilitate the formation of the desired product .

化学反应分析

Electrochemical Reduction

Phenacyl thiocyanate undergoes reductive cleavage of the C–S bond during electrochemical reduction in aprotic solvents like dimethylformamide (DMF). The mechanism depends on the substituents attached to the phenyl ring:

-

Electron-donating groups (e.g., -CH₃, -OCH₃) favor a concerted dissociative electron transfer , directly generating a phenacyl radical and thiocyanate anion ( ).

-

Electron-withdrawing groups (e.g., -CN, -NO₂) promote a stepwise mechanism , where the initial electron transfer forms a radical anion intermediate before bond cleavage ( ).

Table 1: Thermodynamic Parameters for Reduction of Phenacyl Thiocyanates

| Compound | R Group | ΔG⁰ (V) | ΔG‡ (V) | α (calc) | α (exp) |

|---|---|---|---|---|---|

| 1a | H | -0.564 | 0.663 | 0.40 | 0.47 |

| 1b | CH₃ | -0.601 | 0.657 | 0.38 | 0.37 |

| 1c | OCH₃ | -0.682 | 0.655 | 0.37 | 0.39 |

| Data from cyclic voltammetry and DFT calculations . |

Nucleophilic Substitution

The thiocyanate group acts as a leaving group in nucleophilic substitution reactions:

-

Reaction with amines yields thiazole derivatives. For example, this compound reacts with primary amines under mild conditions to form 2-aminothiazoles, which are pharmacologically relevant ( ).

-

Halide displacement occurs with reagents like NaI or NaN₃, producing phenacyl iodide or azide derivatives ( ).

Example Reaction:

Oxidation Reactions

This compound participates in oxidative transformations:

-

Singlet oxygen (¹O₂)-mediated thiocyanation under blue light irradiation in acetonitrile yields α-keto thiocyanates in high regioselectivity ( ).

-

Oxidation of the SCN group with hydrogen peroxide or peracids produces sulfoxides or sulfones ( ).

Table 2: Oxidative Thiocyanation of Phenacyl Derivatives

| Substrate | SCN Source | Solvent | Yield (%) |

|---|---|---|---|

| Phenacyl chloride | NH₄SCN | ACN | 68 |

| Phenacyl bromide | NH₄SCN | ACN | 72 |

| Optimized conditions: 14 h irradiation under blue LEDs . |

Cyclization Reactions

This compound serves as a precursor in heterocycle synthesis:

-

Thiazole formation : Reaction with thioureas or primary amines under acidic conditions generates 2-aminothiazoles, which are key motifs in antimicrobial agents ( ).

-

Gold-catalyzed hydrothiocyanation of alkynes produces vinyl thiocyanates, enabling access to complex organic scaffolds ( ).

Photochemical Reactions

Under UV irradiation, this compound undergoes photoisomerization to phenacyl isothiocyanate (C₆H₅COCH₂NCS), a process influenced by the solvent and presence of sensitizers ( ).

Comparative Reactivity

Table 3: Reaction Pathways of this compound vs. Analogues

| Reaction Type | This compound | Phenacyl Bromide | Benzyl Thiocyanate |

|---|---|---|---|

| Nucleophilic Substitution | High (SCN⁻ as LG) | High (Br⁻ as LG) | Moderate |

| Electrochemical Reduction | C–S cleavage | C–Br cleavage | Not reported |

| Oxidation | Sulfoxide formation | Not applicable | Sulfonic acids |

Key Research Findings

-

Mechanistic Diversity : The reduction mechanism shifts from concerted to stepwise with electron-withdrawing substituents, validated by cyclic voltammetry and DFT studies ( ).

-

Synthetic Utility : this compound derivatives show antimicrobial and anticancer activities, with IC₅₀ values in the low micromolar range against Trypanosoma cruzi ( ).

-

Green Chemistry Applications : Singlet oxygen-mediated reactions enable solvent-free, catalytic thiocyanation with minimal waste ( ).

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Phenacyl thiocyanate has been investigated for its anticancer properties. Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines. For instance, research highlighted the synthesis of thiazole-based small molecules derived from this compound, which showed promising results in inhibiting human lactate dehydrogenase A (hLDHA), an enzyme critical for cancer cell metabolism. The compounds exhibited IC values ranging from 1.65 to 8.60 μM against cervical cancer cell lines (HeLa and SiHa) and liver cancer cells (HepG2) .

1.2 Mechanism of Action

The mechanism underlying the anticancer activity of this compound derivatives involves their ability to disrupt tumor glycolysis by inhibiting hLDHA. This inhibition leads to reduced lactate production and altered energy metabolism in cancer cells, contributing to their cytotoxic effects .

Organic Synthesis

2.1 Synthesis of Heterocycles

This compound serves as a versatile precursor in organic synthesis, particularly in the formation of heterocyclic compounds. A notable application is its use in the synthesis of thiophene derivatives through cyclization reactions. For example, a metal-free procedure was developed that utilizes this compound to efficiently produce diverse thiophene skeletons . This method showcases the compound's utility in generating complex organic structures with potential biological activities.

2.2 Electrophilic Reactions

The compound has also been explored for its reactivity in electrophilic addition reactions. Studies indicate that this compound can undergo cathodic reduction in aprotic media, yielding enolates that act as nucleophiles in subsequent substitution reactions . This property enhances its applicability in synthetic organic chemistry.

Material Science

3.1 Photochemical Applications

Recent advancements have highlighted the potential of this compound in photochemical applications. Research indicates that controlling the reactivity of thiocyanates under photochemical conditions can lead to selective transformations, expanding the scope of materials derived from this compound . Such developments are crucial for creating new materials with tailored properties for various applications.

Case Studies

To further illustrate the applications of this compound, several case studies are summarized below:

作用机制

Phenacyl thiocyanate can be compared with other similar compounds such as phenacyl bromide and phenacyl chloride:

Phenacyl Bromide: Similar in structure but contains a bromine atom instead of the thiocyanate group.

Phenacyl Chloride: Contains a chlorine atom instead of the thiocyanate group.

Uniqueness: this compound is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and allows for the synthesis of sulfur-containing heterocycles .

相似化合物的比较

- Phenacyl bromide

- Phenacyl chloride

- Benzyl thiocyanate

- Allyl thiocyanate

生物活性

Phenacyl thiocyanate (PTC), with the molecular formula CHNOS, is an organic compound that belongs to the thiocyanate family. This compound has garnered attention due to its diverse biological activities, including antibacterial, antiparasitic, and anticancer effects. This article will explore the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a thiocyanate functional group (R-S-C≡N). It serves as a valuable intermediate in organic synthesis and plays a role in the preparation of various heterocyclic compounds. The compound is known for its ability to undergo various chemical reactions, which may influence its biological activity.

Target of Action : this compound interacts with various enzymes and proteins within biological systems. Its mechanism involves the activation or inhibition of biochemical pathways, influencing cellular functions.

Mode of Action : PTC can stimulate or block receptors in biological systems, leading to significant cellular responses. The compound's interactions with biomolecules can affect cell signaling pathways and gene expression.

Pharmacokinetics : The pharmacokinetic profile of PTC indicates that thiocyanate concentrations rise more slowly compared to cyanide and decline at a similar rate after reaching a peak concentration. This characteristic may influence its therapeutic window and potential toxicity.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : PTC can inhibit various enzymes, impacting metabolic pathways.

- Cellular Effects : The compound influences cell function and signaling pathways, leading to altered gene expression.

- Dosage Effects : The biological effects of PTC vary with dosage; high doses may lead to toxic effects in animal models.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. For instance, derivatives of PTC have been explored for their antibacterial activities, showing promising results in laboratory settings.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. A study reported that compounds derived from PTC displayed notable cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The IC values for these compounds ranged from 1.65 to 8.60 µM, indicating potent anticancer activity without significant toxicity towards normal human embryonic kidney cells (HEK293) .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| PTC Derivative 1 | HeLa | 7.90 |

| PTC Derivative 2 | HepG2 | 5.15 |

| PTC Derivative 3 | HeLa | 1.65 |

Case Studies

- Electrochemical Reduction : A study utilizing cyclic voltammetry (CV) investigated the electrochemical properties of this compound, revealing its ability to undergo reduction at specific potentials. This electrochemical behavior is indicative of the compound's reactivity and potential applications in organic synthesis .

- Dethiocyanation Reactions : Research has shown that this compound can undergo dethiocyanation reactions to yield corresponding ketones efficiently. This transformation highlights its utility in synthetic organic chemistry .

属性

IUPAC Name |

phenacyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLVIJACDVJDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277242 | |

| Record name | Phenacyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-30-4 | |

| Record name | 5399-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data of Phenacyl thiocyanate?

A1: this compound has the molecular formula C9H7NOS and a molecular weight of 177.23 g/mol. Spectroscopic data confirms its structure:

- IR spectroscopy: [] shows characteristic absorption bands for the C=O (carbonyl) and SCN (thiocyanate) groups.

- Crystal Structure: this compound crystallizes in the monoclinic system, space group P21/c. The molecule is planar, with the exception of the hydrogen atoms. []

Q2: Is this compound stable under UV irradiation?

A2: this compound can undergo photoisomerization to phenacyl isothiocyanate upon UV irradiation. The degree of isomerization is influenced by the surrounding polymer matrix and the presence of sensitizers. []

Q3: How can Phenacyl thiocyanates be used in Carbon-Carbon bond formation?

A3: Samarium Iodide (SmI3) can mediate the dethiocyanation of phenacyl thiocyanates, creating a samarium enolate intermediate. This intermediate can then react with water to produce acetophenones or with aldehydes and water to yield α,β-unsaturated ketones. This reaction proceeds efficiently under mild conditions. []

Q4: Can this compound be used to synthesize heterocyclic compounds?

A4: Yes, this compound is a valuable precursor for various heterocyclic systems. Examples include:

- Thiophenes and 2-aminothiophenes: Reaction with 3-formylchromone in the presence of triethylamine yields thiophenes and 2-aminothiophenes containing an o-acylphenol moiety. []

- Aroylthiadiazolines and arylazothiazoles: Reactions with phenylglyoxalyl bromide arylhydrazones under different conditions yield these heterocyclic compounds. []

- Thiadiazolo[2,3-b]quinazolines: Reaction with diazotized anthranilic acid or its methyl ester directly forms the thiadiazolo[2,3-b]quinazoline derivatives. []

- Thieno[2,3-d]pyrimidines: Reacting with various active methylene reagents yields a range of substituted thieno[2,3-d]pyrimidine derivatives. [, ]

- 2-amino-4,5-dihydrothiophene-3-carbonitriles: Base-catalyzed reaction with 3-(het)aryl-2-cyanoprop-2-enethioamides yields primarily the trans-isomers of these compounds. []

Q5: Are there efficient synthetic routes to Phenacyl thiocyanates?

A5: Several efficient methods are available for synthesizing Phenacyl thiocyanates:

- From Styrenes:

Q6: How does the structure of this compound relate to its reactivity?

A6: The structure of this compound influences its reactivity in several ways:

- Aromatic Ring Substituents: Substituents on the aromatic ring can influence the electron density of the carbonyl group, affecting its reactivity. [, , ]

Q7: What analytical methods are used to study this compound and its reactions?

A7: Various analytical methods are employed to characterize and quantify this compound and monitor its reactions:

- Gas chromatography-mass spectrometry (GC-MS): Used to analyze reaction mixtures and identify products. [, ]

- FT-IR spectroscopy: Monitors the photoisomerization of this compound to phenacyl isothiocyanate. []

- X-ray diffraction analysis: Confirms the stereochemistry of synthesized compounds, such as (4R,5S/4S,5R)-2-amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile. []

Q8: Besides chemical synthesis, what other applications does this compound have?

A8: this compound has shown potential as a photoinitiator for the crosslinking of polymers like 1,4-polybutadiene. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。